2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a fluorinated benzene ring via a phenyl group. This compound belongs to a class of heterocyclic sulfonamides known for their diverse biological activities, including kinase inhibition and anticancer properties . The fluorine substituent on the benzene ring enhances metabolic stability and binding affinity, while the thiazolo-pyridine moiety contributes to interactions with hydrophobic pockets in enzymatic targets .
Properties
IUPAC Name |
2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-14-4-1-2-6-16(14)26(23,24)22-13-9-7-12(8-10-13)17-21-15-5-3-11-20-18(15)25-17/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUURALAJFCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327442 | |
| Record name | 2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863594-60-9 | |
| Record name | 2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. A common synthetic route includes the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a pyridine ring to a thiazole ring.
Introduction of the fluoro group: Fluorination can be performed using N-fluoropyridinium salts, which are efficient precursors for the synthesis of substituted 2-fluoropyridines.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluoro group.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as:
- Anticancer Agent : It has shown promise in inhibiting cancer cell growth by interfering with specific signaling pathways related to tumor progression. Studies indicate effective cytotoxicity against various cancer cell lines.
- Antibacterial Activity : Demonstrating significant potency against strains such as Staphylococcus aureus, it outperforms traditional antibiotics like ampicillin and streptomycin.
- Antiviral and Anti-inflammatory Properties : Ongoing research aims to explore its effects on viral infections and inflammatory diseases.
Biological Studies
In biological research, this compound serves as a tool for:
- Understanding Mechanisms of Action : It aids in elucidating the molecular interactions between the compound and its biological targets.
- Studying Protein-Ligand Interactions : Its unique structure allows researchers to investigate enzyme inhibition mechanisms and cellular signaling pathways.
Industrial Applications
The compound's unique structural features make it a candidate for:
- Material Development : It is explored for creating new materials with specific properties, including polymers and catalysts.
- Pharmaceutical Formulations : Its potential as a drug candidate necessitates further investigation into formulation strategies that enhance bioavailability and efficacy.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibited enhanced antibacterial properties compared to reference drugs. Structural modifications were highlighted as crucial for improving biological activity.
- Another investigation focused on the kinase inhibition capabilities of the compound, revealing its potential as a therapeutic agent in oncology. Results indicated selective inhibition of tumor-associated kinases without affecting normal cellular functions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolo-Pyridine Cores
(a) (R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
- Structure : Incorporates an imidazo[4,5-d]thiazolo[5,4-b]pyridine system, with a methylsulfonylbenzamide tail.
- Molecular Weight : m/z 521 (MH⁺) .
- Synthesis : Prepared via Suzuki-Miyaura coupling between a bromo-imidazo-thiazolo-pyridine and a boronate ester .
(b) (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide
- Structure : Features a thiazolo[5,4-b]pyridine linked to a sulfonamide-containing phenyl group and a cyclopentyl-propanamide chain.
- Biological Activity : Acts as an allosteric activator of glucokinase (GK), with binding interactions 20 Å from the glucose site .
- Key Differences : The extended propanamide chain and methoxy substitution suggest distinct pharmacokinetic profiles and target engagement mechanisms compared to the query compound .
Sulfonamide Derivatives with Heterocyclic Modifications
(a) 5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide
- Structure : Combines a pyrazole ring with a piperidine-substituted sulfonamide.
- Molecular Formula : C₁₄H₁₆ClFN₄O₂S .
- Key Differences : Replaces the thiazolo-pyridine with a pyrazole-piperidine system, likely reducing aromatic stacking interactions but enhancing solubility .
(b) N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide
- Structure : Contains a thiazole ring and a tetrahydro-pyrimidinyl group.
- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .
Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Routes : The query compound’s analogues often employ cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation with hydrazines, highlighting the versatility of sulfonamide chemistry .
- Biological Activity: Thiazolo-pyridine derivatives exhibit varied targets, from kinase inhibition to allosteric enzyme modulation. The query compound’s fluorine atom may enhance blood-brain barrier penetration compared to non-fluorinated analogues .
- Thermodynamic Stability : Thione tautomerism observed in related triazole-sulfonamides (e.g., compounds 7–9 in ) suggests that the query compound’s stability could depend on similar tautomeric equilibria .
Biological Activity
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the thiazolo[5,4-b]pyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents in cancer treatment and other diseases.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core, a benzamide moiety, and a fluorine atom , which contribute to its biological activity. The molecular formula is with a molecular weight of 415.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H14FN3O3S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 912622-76-5 |
The primary target of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is Phosphoinositide 3-Kinase (PI3K) . This compound inhibits PI3K enzymatic activity, which plays a crucial role in the PI3K/AKT/mTOR signaling pathway—a pathway often dysregulated in cancer. Inhibition of this pathway leads to decreased phosphorylation of AKT and reduced downstream signaling, ultimately resulting in decreased cell proliferation and survival in cancer cells .
Antitumor Activity
Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide show IC50 values indicating potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole derivative | A-431 | <1 |
| Thiazole derivative | Jurkat | <1 |
| 2-fluoro-N-(...) | HT29 | 1.61 ± 1.92 |
These findings suggest that the structural components of the compound are essential for its cytotoxic activity .
Antibacterial Activity
Additionally, derivatives of thiazoles have shown promising antibacterial properties against pathogens such as Staphylococcus aureus. The mechanism often involves inhibition of bacterial topoisomerases without affecting human enzymes, indicating selectivity and reduced toxicity .
Case Studies
- Anticancer Studies
- Antibacterial Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the thiazolo[5,4-b]pyridine core via Suzuki-Miyaura cross-coupling using boronate esters (e.g., tert-butyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate) and halogenated thiazolo-pyridine precursors under degassed conditions (DMF/EtOH/water, nitrogen sparging) ; (2) introducing the sulfonamide group via nucleophilic substitution of a fluoro-benzenesulfonyl chloride with the amino-functionalized thiazolo-pyridine intermediate. Yields are optimized by controlling reaction temperature (reflux) and stoichiometry .
Q. Which in vitro assays are suitable for evaluating the anticancer activity of this compound?
- Methodological Answer : The sulforhodamine B (SRB) assay is widely used to measure cytotoxicity in adherent cancer cell lines (e.g., colon cancer HCT-116). Cells are fixed with trichloroacetic acid, stained with SRB, and optical density quantified at 564 nm to correlate protein content with cell viability . For enzymatic activity, phosphoinositide 3-kinase (PI3K) inhibition assays are performed using recombinant enzymes, with IC50 values determined via ATP competition and fluorescence polarization .
Advanced Research Questions
Q. How does the sulfonamide substituent modulate PI3Kα inhibitory potency in thiazolo[5,4-b]pyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 2-fluoro, 4-chloro) on the sulfonamide aryl ring enhance PI3Kα inhibition by forming hydrogen bonds with Lys802 and Val851 in the ATP-binding pocket. For example, 2-chloro-4-fluorophenyl sulfonamide derivatives exhibit IC50 values <5 nM, while unsubstituted phenyl groups reduce activity by >10-fold . Competitive binding assays and molecular docking (using software like AutoDock Vina) validate these interactions .
Q. What structural insights into target binding are derived from molecular docking studies?
- Methodological Answer : Docking analysis (e.g., with PI3Kγ PDB: 3L54) shows the thiazolo-pyridine core occupies the hinge region, with the sulfonamide oxygen forming a hydrogen bond to Lys802. The fluorine atom at the 2-position enhances hydrophobic interactions with Ile848, contributing to selectivity over PI3Kβ . Comparative docking with PI3Kδ (PDB: 5DXT) highlights steric clashes with Tyr813, explaining reduced β-isoform activity .
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Variability in IC50 values (e.g., HCT-116 vs. MCF-7) may arise from differences in membrane permeability, efflux pump expression (e.g., P-gp), or metabolic stability. To address this:
- Use isogenic cell lines to isolate genetic factors.
- Validate results with orthogonal assays (e.g., ATP-lite for viability vs. flow cytometry for apoptosis).
- Perform pharmacokinetic profiling (e.g., microsomal stability assays) to assess compound metabolism .
Q. What are critical considerations for X-ray crystallographic analysis of thiazolo[5,4-b]pyridine derivatives?
- Methodological Answer : Successful crystallization requires:
- High-purity compound (>99% by HPLC).
- Screening crystallization conditions (e.g., vapor diffusion with PEG/ammonium sulfate).
- Data collection at low temperature (100 K) to minimize radiation damage.
- Resolution refinement using SHELXL or PHENIX, with attention to disorder in flexible sulfonamide groups .
Methodological Best Practices
- Safety Handling : Thiazolo-pyridine intermediates may exhibit acute toxicity (e.g., respiratory irritation). Use fume hoods, PPE (gloves, goggles), and adhere to GHS guidelines for storage (dry, inert atmosphere) .
- Data Reproducibility : Report assay conditions in detail (e.g., SRB fixation time, PI3K enzyme lot numbers) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
